molecular formula C15H9ClO4S B2877653 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one CAS No. 904432-72-0

3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2877653
CAS No.: 904432-72-0
M. Wt: 320.74
InChI Key: HHEKMDBGLYPQDX-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 3-chlorobenzenesulfonyl chloride with a chromenone derivative. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chromenone core may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorobenzenesulfonyl chloride
  • 2-chlorobenzenesulfonyl chloride
  • 4-chlorobenzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a 3-chlorobenzenesulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO4S/c16-11-5-3-6-12(9-11)21(18,19)14-8-10-4-1-2-7-13(10)20-15(14)17/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEKMDBGLYPQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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